molecular formula C13H10F3NO2S B10975537 2,5-difluoro-N-(3-fluoro-4-methylphenyl)benzenesulfonamide

2,5-difluoro-N-(3-fluoro-4-methylphenyl)benzenesulfonamide

Cat. No.: B10975537
M. Wt: 301.29 g/mol
InChI Key: CAMYKSZFSKQBIQ-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(3-fluoro-4-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C13H10F3NO2S. This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. The presence of multiple fluorine atoms in its structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(3-fluoro-4-methylphenyl)benzenesulfonamide typically involves the following steps:

    Nitration: The starting material, 2,5-difluorobenzenesulfonamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions on the benzene ring.

    Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as tin(II) chloride (SnCl2) in hydrochloric acid.

    Diazotization: The amino groups are converted to diazonium salts using sodium nitrite (NaNO2) and hydrochloric acid at low temperatures.

    Coupling Reaction: The diazonium salts are then coupled with 3-fluoro-4-methylaniline in the presence of a copper catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-(3-fluoro-4-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

2,5-difluoro-N-(3-fluoro-4-methylphenyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and antimicrobial agents.

    Biological Studies: The compound is employed in studies related to enzyme inhibition and protein binding due to its sulfonamide group.

    Industrial Applications: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(3-fluoro-4-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The fluorine atoms enhance the compound’s binding affinity and stability, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,5-difluoro-N-(3-fluoro-4-methylphenyl)benzenesulfonamide is unique due to the presence of multiple fluorine atoms, which enhance its chemical stability and biological activity. The specific substitution pattern on the benzene ring also contributes to its distinct properties and applications.

Properties

Molecular Formula

C13H10F3NO2S

Molecular Weight

301.29 g/mol

IUPAC Name

2,5-difluoro-N-(3-fluoro-4-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C13H10F3NO2S/c1-8-2-4-10(7-12(8)16)17-20(18,19)13-6-9(14)3-5-11(13)15/h2-7,17H,1H3

InChI Key

CAMYKSZFSKQBIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)F)F

Origin of Product

United States

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